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Compound of Interest

Compound Name: AZD3988

Cat. No.: B605759

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective diacylglycerol
acyltransferase 1 (DGAT1) inhibitors: AZD3988, developed by AstraZeneca, and pradigastat
(formerly LCQ908), developed by Novartis. Both compounds target the final, rate-limiting step
in triglyceride synthesis, a key process in dietary fat absorption and lipid metabolism. This
document summarizes their mechanism of action, preclinical and clinical data where available,
and provides detailed experimental protocols for key assays.

Mechanism of Action: Targeting Triglyceride
Synthesis

Both AZD3988 and pradigastat are potent inhibitors of DGAT1, an enzyme primarily expressed
in the small intestine. DGAT1 plays a crucial role in the esterification of diacylglycerol to form
triglycerides, which are then incorporated into chylomicrons for secretion into the bloodstream.
By inhibiting DGAT1, these drugs aim to reduce the absorption of dietary fats and lower
postprandial triglyceride levels.
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Caption: Simplified DGAT1 signaling pathway in an enterocyte.

Preclinical and Clinical Data Comparison

A direct head-to-head clinical comparison of AZD3988 and pradigastat is not available in the
public domain. Pradigastat has undergone more extensive clinical evaluation, with data
available from studies in healthy volunteers and patients with familial chylomicronemia
syndrome (FCS). Information on AZD3988 is primarily from preclinical studies. Data for another
AstraZeneca DGATL inhibitor, AZD7687, is included to provide context on the potential clinical
profile of this class of compounds from the same developer.

ble 1: In Vi | Selectivi

Compound Target IC50 Selectivity Reference
Selective over

AZD3988 Human DGAT1 0.6 nM [1][2]
DGAT2

Selective over
Human DGAT1 157 nM DGAT2, ACAT1, [31[4]15]
and ACAT?2

Pradigastat
(LCQ908)

Table 2: Preclinical Data Summary
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Compound Animal Model Key Findings Reference
Suppresses
triacylglyceride
plasma excursion and

AZD3988 Rat adipose tissue TAG [1112]

synthesis. Reduces
body weight in diet-

induced obese rats.

Pradigastat (LCQ908) Dog

Decreases serum
triglyceride levels in 5]

5
an oral lipid tolerance

test at 1 mg/kg.

Table 3: Clinical Efficacy of Pradigastat in Familial
Chylomicronemia Syndrome (FCS) (NCT01146522)[3][4]

[6]

Change in Fasting

Change in Postprandial

Dose Triglycerides (Day 21) Triglycerides (AUCO0-9h)
10 mg/day

20 mg/day 1 41% 1 37%

40 mg/day 1 70% 1 30%

Table 4: Clinical Pharmacokinetics and Safety of

Pradigastat
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Parameter Value Reference
Tmax (median) ~10 hours [3]
Half-life ~150 hours [3]

Primarily via hepatic UGT

Metabolism enzymes (UGT1A1 and [61[7]
UGT1A3)
Elimination Fecal [61[7]

Mild to moderate, transient
Common Adverse Events gastrointestinal events (e.g., [3][6]

diarrhea)

Clinical Data for AZD7687 (AstraZeneca DGAT1 Inhibitor)

A Phase 1 study of AZD7687 in overweight or obese men demonstrated dose-dependent
reductions in postprandial serum triglycerides. However, significant gastrointestinal side effects,
particularly diarrhea, were observed at doses above 5 mg/day, which limited its therapeutic
window. This highlights a potential class effect for potent DGAT1 inhibitors that would need to
be carefully managed in the development of compounds like AZD3988.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are representative protocols for key experiments cited in the evaluation of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of a
compound against DGATL1.
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Preparation

Prepare Substrates:

Grepare Human Intestinal Microsomes (DGAT1 sourceD - Dioleoyl glycerol G’repare Test Compound (e.g., AZD3988 or Pradigastat) at various concentrationa
- Palmitoleoyl-CoA

\ Reaction /
\i

Encubate Microsomes, Substrates, and Test Compound at 37"(:)

Ane; rysis

(Stop reaction and extract Iipids)

\ 4

(Quantify Triglyceride formation using LC-MS/MS)

\ 4

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for an in vitro DGAT1 inhibition assay.

Protocol:
o Preparation of Reagents:
o Prepare a buffer solution (e.g., 100 mM Tris-HCI, pH 7.4).

o Prepare substrate solutions: dioleoyl glycerol and radiolabeled or non-radiolabeled acyl-
CoA (e.g., [14C]oleoyl-CoA) in the buffer.
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o Prepare human intestinal microsomes (as a source of DGAT1) at a specified protein
concentration in the buffer.

o Prepare serial dilutions of the test compound (AZD3988 or pradigastat) and a vehicle
control (e.g., DMSO).

e Enzyme Reaction:

o

In a microcentrifuge tube, add the buffer, microsomes, and the test compound or vehicle.

[e]

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

o

Initiate the reaction by adding the acyl-CoA substrate.

[¢]

Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
e Termination and Lipid Extraction:

o Stop the reaction by adding a solution of isopropanol/heptane/water.

o Vortex thoroughly and centrifuge to separate the phases.
e Quantification:

o If using a radiolabeled substrate, an aliquot of the upper organic phase is collected, and
radioactivity is measured using a scintillation counter to quantify the amount of triglyceride
formed.

o For non-radiolabeled assays, the organic phase can be analyzed by LC-MS/MS to
quantify the specific triglyceride product.

o Data Analysis:

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Determine the IC50 value by fitting the data to a dose-response curve.
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Oral Fat Tolerance Test (OFTT) in Clinical Trials

The OFTT is a standard clinical procedure to assess postprandial lipid metabolism.

Gvernight Fast (10-12 hoursD

(Collect Baseline Blood Sample (t:OD

deinister Investigational Drug (e.g., Pradigastat) or Placeba

:

deinister Standardized High-Fat MeaD

:

(Collect Serial Blood Samples at specified time points (e.g., 1, 2, 4, 6, 8 hoursD

:

G\nalyze Triglyceride Levels in Blood Samples)

:

(Calculate Area Under the Curve (AUC) for Triglyceride ExcursiorD

Click to download full resolution via product page

Caption: Experimental workflow for an Oral Fat Tolerance Test.

Protocol:

 Participant Preparation:
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o Participants are required to fast overnight for at least 10-12 hours before the test.

o Abaseline blood sample is collected (time 0).

e Drug Administration:

o The investigational drug (e.g., a single dose of pradigastat) or placebo is administered
orally.

e High-Fat Meal:

o After a specified time following drug administration, participants consume a standardized
high-fat meal. The composition of the meal is consistent across all participants (e.g.,
providing a specific amount of fat, carbohydrates, and protein).

e Blood Sampling:

o Blood samples are collected at regular intervals after the meal (e.g., every hour for the first
4 hours, and then every 2 hours up to 8 hours).

e Biochemical Analysis:

o Plasma is separated from the blood samples, and triglyceride levels are measured. Other
parameters such as apoB48, glucose, and insulin may also be assessed.

o Data Analysis:
o The postprandial triglyceride response is plotted over time.

o The area under the curve (AUC) for the triglyceride excursion is calculated to quantify the
total postprandial lipid exposure.

o Statistical comparisons are made between the drug-treated and placebo groups.

Conclusion

Both AZD3988 and pradigastat are potent and selective inhibitors of DGAT1, a promising target
for managing metabolic disorders characterized by elevated triglycerides. While preclinical data
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for AZD3988 suggests potential efficacy, pradigastat has demonstrated significant reductions in
fasting and postprandial triglycerides in clinical trials, particularly in patients with FCS. The
clinical development of DGATL1 inhibitors as a class may be challenged by gastrointestinal side
effects, as evidenced by studies with AZD7687. Further clinical investigation of AZD3988 is
necessary to fully understand its therapeutic potential and to enable a direct comparison with
pradigastat. This guide provides a framework for understanding the current landscape of these
two DGAT1 inhibitors and the methodologies used to evaluate them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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